Spiro[azetidine-3,2'-chromane] hydrochloride
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Overview
Description
Spiro[azetidine-3,2’-chromane] hydrochloride is a chemical compound with the CAS Number: 1263285-14-8 . It has a molecular weight of 211.69 . The compound is in solid form and has potential applications in many industrial and scientific fields.
Molecular Structure Analysis
The InChI code for Spiro[azetidine-3,2’-chromane] hydrochloride is1S/C11H13NO.ClH/c1-2-4-10-9 (3-1)5-6-11 (13-10)7-12-8-11;/h1-4,12H,5-8H2;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Spiro[azetidine-3,2’-chromane] hydrochloride is a solid compound . It has a molecular weight of 211.69 .Scientific Research Applications
Anti-Influenza and Trypanocidal Activity : Spiro[aziridine-2,2'-adamantanes] and spiro[azetidine-2,2'-adamantanes] were synthesized and tested for anti-influenza A virus properties and trypanocidal activity. A particular compound in this category showed significant anti-influenza activity and was more potent than standard treatments like amantadine and rimantadine (Kolocouris et al., 2007).
Asymmetric Synthesis and Structural Importance : The first copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction was developed, providing a method to synthesize chiral spiro[azetidine-3,3'-indolines]. These compounds are important scaffolds in diverse bioactive compounds (Zhong et al., 2022).
T-Type Calcium Channel Blockers : Spiro-azetidines and azetidinones were evaluated as novel blockers of the T-type calcium channel, a new target for the potential treatment of both inflammatory and neuropathic pain (Smith et al., 2010).
Synthesis and Pharmacological Evaluation : Spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives were synthesized as HDAC inhibitors and evaluated for their antiproliferative activity on different tumor cell lines. This work resulted in the discovery of a spirocycle with good oral bioavailability and tumor growth inhibition (Varasi et al., 2011).
Antibacterial and Antifungal Activities : Novel spiro[azetidine-2,3'-indole]-2,4(1'H)-dione derivatives were synthesized and showed good antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli (Shah et al., 2011).
properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-azetidine];hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-2-4-10-9(3-1)5-6-11(13-10)7-12-8-11;/h1-4,12H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYRRZJACPRBII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)OC3=CC=CC=C31.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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